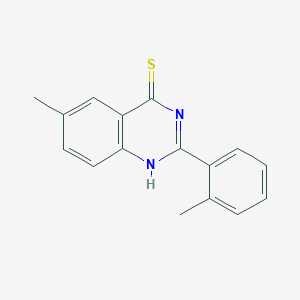
6-Méthyl-2-(2-méthylphényl)quinazoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mécanisme D'action
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities . They have been found to have antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, anti-tuberculosis properties . The specific targets of “6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol” would depend on its specific functional groups and their interactions with biological macromolecules.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol”. Quinazoline derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Méthodes De Préparation
The synthesis of 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzylamine and 2-methylbenzaldehyde.
Cyclization: The initial step involves the cyclization of these starting materials to form the quinazoline core.
Thiol Introduction: The thiol group is introduced through a nucleophilic substitution reaction, often using thiourea as the sulfur source.
Analyse Des Réactions Chimiques
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions include disulfides, sulfides, and thioethers .
Comparaison Avec Des Composés Similaires
6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol can be compared with other quinazoline derivatives such as:
6-Methyl-quinazoline-2,4-diamine: This compound has a similar quinazoline core but differs in its functional groups, leading to different biological activities.
6-Substituted quinazoline-2-thiols: These compounds share the thiol group but have different substituents at the 6-position, affecting their chemical reactivity and applications.
The uniqueness of 6-Methyl-2-(2-methylphenyl)quinazoline-4-thiol lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Propriétés
IUPAC Name |
6-methyl-2-(2-methylphenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-10-7-8-14-13(9-10)16(19)18-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXNBVZDKWCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=NC2=S)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2489842.png)
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2489845.png)
![N-[(4-fluorophenyl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489847.png)
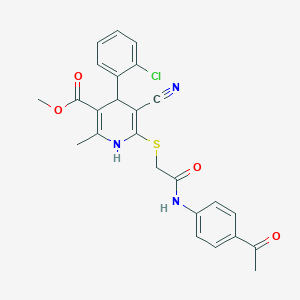
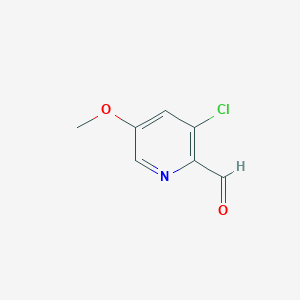
![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)
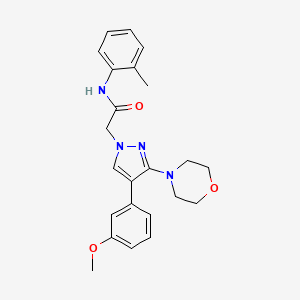
![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)
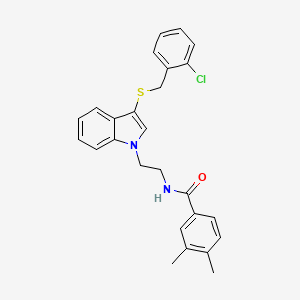
![1-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2489860.png)
![1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B2489861.png)
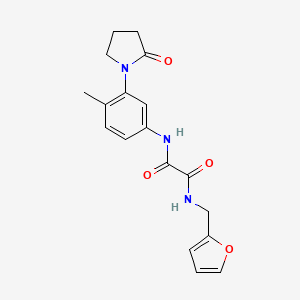
![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
